1,3-DIETHYL 2-{[3-(THIOPHEN-2-YL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHYLIDENE}PROPANEDIOATE
Overview
Description
1,3-DIETHYL 2-{[3-(THIOPHEN-2-YL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHYLIDENE}PROPANEDIOATE is a complex organic compound that features a unique structure combining an imidazo[1,5-a]pyridine core with a thiophene ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1,3-DIETHYL 2-{[3-(THIOPHEN-2-YL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHYLIDENE}PROPANEDIOATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,5-a]pyridine core, followed by the introduction of the thiophene ring and the diethyl propanedioate moiety. Common reagents used in these reactions include pyridine-2-carboxaldehyde, thiophene-2-carboxaldehyde, and diethyl malonate. The reaction conditions often involve the use of catalysts such as MnCl2 and ammonium diethyldithiophosphate .
Chemical Reactions Analysis
1,3-DIETHYL 2-{[3-(THIOPHEN-2-YL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHYLIDENE}PROPANEDIOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-DIETHYL 2-{[3-(THIOPHEN-2-YL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHYLIDENE}PROPANEDIOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-{[3-(THIOPHEN-2-YL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHYLIDENE}PROPANEDIOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in anticancer research, the compound may inhibit the activity of certain kinases, leading to the suppression of tumor growth .
Comparison with Similar Compounds
1,3-DIETHYL 2-{[3-(THIOPHEN-2-YL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHYLIDENE}PROPANEDIOATE can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
3-(pyridin-2-yl)imidazo[1,5-a]pyridine: This compound shares a similar core structure but lacks the thiophene ring and diethyl propanedioate moiety.
Imidazo[1,5-a]pyridin-3-ylidenes: These compounds are known for their π-accepting carbene ligands, which differ from the thiophene-containing structure of the target compound
The uniqueness of this compound lies in its combination of the imidazo[1,5-a]pyridine core with a thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
diethyl 2-[(3-thiophen-2-ylimidazo[1,5-a]pyridin-1-yl)methylidene]propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-24-18(22)13(19(23)25-4-2)12-14-15-8-5-6-10-21(15)17(20-14)16-9-7-11-26-16/h5-12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIDQCIEFAPTTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C2C=CC=CN2C(=N1)C3=CC=CS3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.